![molecular formula C28H40N2O3 B3946116 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE](/img/structure/B3946116.png)
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and efficiency. Catalysts such as lithium aluminum hydride (LiAlH4) or tin may be used to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, reduction can be achieved using NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHOXYPHENYL)PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O3/c1-21(31)30(20-22-7-11-25(12-8-22)29(4)5)17-15-27(23-9-13-26(32-6)14-10-23)24-16-18-33-28(2,3)19-24/h7-14,24,27H,15-20H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQPEGIICKELSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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